

# A Technical Guide to L-Tyrosine-d2: Commercial Availability, and Applications in Research

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Tyrosine-d2, a deuterated stable isotope of the amino acid L-Tyrosine. This guide is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of L-Tyrosine-d2 in their experimental workflows. The document covers commercial suppliers, quantitative specifications, and detailed experimental protocols for its application in metabolic labeling and as an internal standard for mass spectrometry-based analyses.

## **Commercial Suppliers and Availability**

L-Tyrosine-d2 is available from several commercial suppliers specializing in stable isotopes and research chemicals. The purity, isotopic enrichment, available quantities, and pricing can vary between suppliers. Below is a comparative summary of major suppliers. Researchers are advised to request certificates of analysis for lot-specific details.



Supplier	Product Name/CAS Number	Chemical Purity	Isotopic Enrichment (atom % D)	Available Quantities	Price (USD)
Sigma- Aldrich	L-Tyrosine- (phenyl-3,5- d2) / 30811- 19-9	99% (CP)[1]	98 atom % D[1]	1 g[2]	\$538.00 (for 1 g)[2]
L-Tyrosine- 3,3-d2 / 72963-27-0	98% (CP)	98 atom % D	Contact for bulk packaging	Contact for pricing	
Cambridge Isotope Laboratories, Inc.	L-Tyrosine (3,3-D <sub>2</sub> , 98%) / DLM-2317- 0.5	98%[3]	98%[3]	0.5 g[3]	Contact for pricing
L-Tyrosine (ring-3,5-D <sub>2</sub> , 98%) / DLM- 449-5	98%	98%	5 g	Contact for pricing	
MedChemEx press	L-Tyrosine- d2-1 / HY- N0473S10	96.93%[4]	Not specified	10 mg, 50 mg, 100 mg	Contact for pricing
CP Lab Safety	L-Tyrosine- (phenyl-3,5- d2), min 98 atom% D, min 99% / ALA- L472165-1g	min 99%	min 98 atom% D[5]	1 g[5]	\$1,407.50 - \$1,560.79 (for 1 g)[5]
LGC Standards	L-Tyrosine-d2 / TRC- H899977	Not specified	Not specified	10 mg, 25 mg, 50 mg	Login for pricing[6]
Cayman Chemical	L-Tyrosine-d2	≥98%	Not specified	Contact for availability	Contact for pricing



Santa Cruz					
Piotochnolog	Biotechnolog L-Tyrosine-d2 Not specifi	Not exacified	Not specified	Contact for	Contact for
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**Key Physicochemical Properties** 

Property	- Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> D <sub>2</sub> NO <sub>3</sub>
Molecular Weight	~183.2 g/mol [7]
Appearance	White to off-white solid
Storage	4°C, protect from light, stored under nitrogen[7]

### **Experimental Protocols**

The following protocols are adapted from established methods for stable isotope labeling and analysis and are provided as a guide for using L-Tyrosine-d2 in cell culture and mass spectrometry-based proteomics and metabolomics.

# Protocol 1: Stable Isotope Labeling in Cell Culture (SILAC) using L-Tyrosine-d2

This protocol describes the metabolic incorporation of L-Tyrosine-d2 into cellular proteins for quantitative proteomics.

#### Materials:

- Mammalian cells of interest
- Tyrosine-free cell culture medium (e.g., DMEM, RPMI-1640)
- Dialyzed fetal bovine serum (dFBS)
- L-Tyrosine-d2
- Phosphate-buffered saline (PBS), sterile



- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- C18 desalting columns

#### Procedure:

- Cell Culture Preparation: Culture cells in standard complete medium to ~80% confluency.
- Media Preparation:
  - Prepare "heavy" SILAC medium by supplementing tyrosine-free medium with L-Tyrosine-d2 at a final concentration of 50-200 μM (concentration should be optimized for the specific cell line).[8] Add dFBS to the desired concentration (typically 10%).
  - Prepare a "light" control medium with the same components but using unlabeled L-Tyrosine.
- Metabolic Labeling:
  - Wash the cells twice with sterile PBS.
  - Replace the standard medium with either the "heavy" or "light" SILAC medium.
  - Culture the cells for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid.[9]
- Cell Harvesting and Lysis:
  - After the labeling period, wash the cells with cold PBS and harvest by scraping or trypsinization.



- Lyse the cell pellets in an appropriate lysis buffer on ice for 30 minutes.[8]
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]
- · Protein Digestion:
  - Determine the protein concentration of the lysates using a BCA assay.
  - Combine equal amounts of protein from the "heavy" and "light" labeled samples.
  - Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.[8]
  - Digest the proteins into peptides using trypsin overnight at 37°C.[8]
- Sample Cleanup and LC-MS/MS Analysis:
  - Desalt the peptide mixture using C18 columns.
  - Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    The mass shift of peptides containing L-Tyrosine-d2 will allow for their differentiation from the unlabeled counterparts.

## Protocol 2: L-Tyrosine-d2 as an Internal Standard for Targeted Metabolomics

This protocol outlines the use of L-Tyrosine-d2 as an internal standard for the accurate quantification of L-Tyrosine in biological samples.

#### Materials:

- Biological sample (e.g., plasma, cell extract)
- L-Tyrosine-d2 stock solution of known concentration
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)



LC-MS/MS system

#### Procedure:

- Sample Preparation:
  - To a defined volume of the biological sample (e.g., 100 μL of plasma), add a known amount of the L-Tyrosine-d2 internal standard stock solution.[10]
  - Precipitate proteins by adding 3-4 volumes of ice-cold methanol.[10]
  - Vortex and incubate at -20°C for 20 minutes.
  - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
  - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).[10]
- LC-MS/MS Analysis:
  - Inject the reconstituted sample onto an appropriate LC column (e.g., C18) for chromatographic separation.
  - Detect and quantify the native L-Tyrosine and the L-Tyrosine-d2 internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  - The MRM transitions should be optimized for both the analyte and the internal standard.
- Quantification:
  - Calculate the peak area ratio of the endogenous L-Tyrosine to the L-Tyrosine-d2 internal standard.

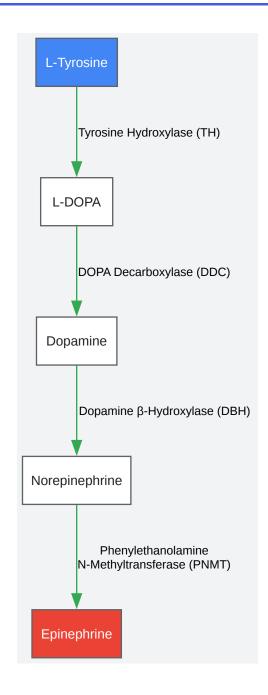


 Determine the concentration of L-Tyrosine in the original sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled L-Tyrosine and a constant concentration of the internal standard.

# Signaling Pathways and Experimental Workflows Catecholamine Biosynthesis Pathway

L-Tyrosine is a critical precursor for the synthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. The enzymatic conversion of L-Tyrosine to these vital molecules is a fundamental pathway in neurobiology and endocrinology.





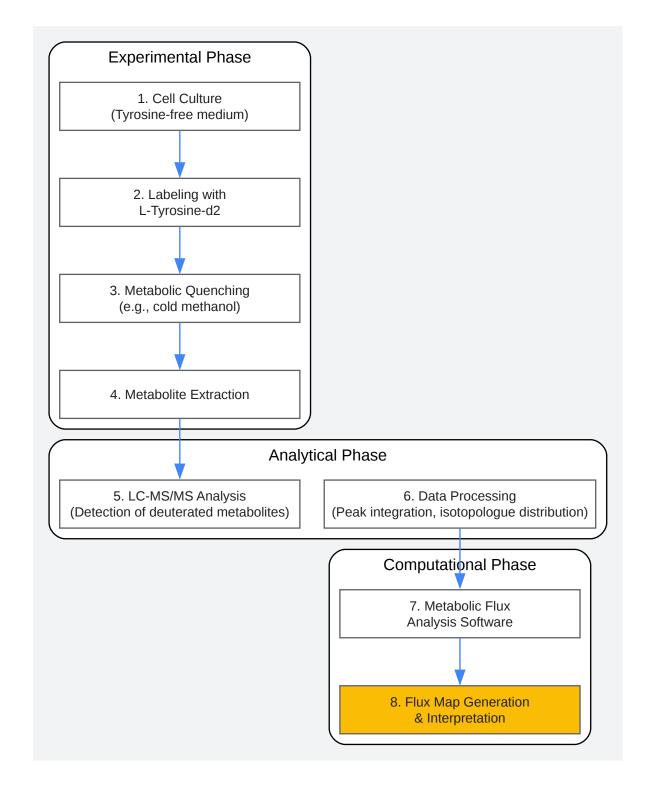
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Catecholamine biosynthesis pathway starting from L-Tyrosine.

### Metabolic Flux Analysis Workflow using L-Tyrosine-d2

Stable isotope-labeled L-Tyrosine-d2 can be used as a tracer to investigate metabolic flux through tyrosine-dependent pathways. This workflow outlines the key steps in such an experiment, from cell culture to data analysis.





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Workflow for metabolic flux analysis using L-Tyrosine-d2.



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